Bibo 3304 trifluoroacetate Bibo 3304 trifluoroacetate BIBO-3304 is an antagonist of the neuropeptide Y (NPY) receptor Y1 (Kis = 0.38 and 0.72 nM, respectively). It is selective for Y1 over Y2, Y4, and Y5 receptors (Kis = >1,000 nM for all). BIBO-3304 (30 µg/animal) inhibits NPY-induced increases in food intake in fasted rats when injected into the paraventricular nucleus (PVN) of the hypothalamus. It also inhibits the pressor response induced by NPY or bilateral common carotid artery occlusion in cats when administered at a dose of 100 µg/kg.
High affinity NPY Y1 receptor antagonist (IC50 values are 0.38 and 0.72 nM at human and rat receptors respectively) that displays > 2600-fold selectivity over Y2, Y4 and Y5 receptors. Inhibits NPY- and fasting-induced feeding in vivo following central administration. Also antagonizes anxiolytic-like effects of NPY.
Brand Name: Vulcanchem
CAS No.: 191868-14-1
VCID: VC0004494
InChI: InChI=1S/C29H35N7O3.C2HF3O2/c30-28(31)33-17-7-12-24(26(37)34-18-20-13-15-21(16-14-20)19-35-29(32)39)36-27(38)25(22-8-3-1-4-9-22)23-10-5-2-6-11-23;3-2(4,5)1(6)7/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,34,37)(H,36,38)(H4,30,31,33)(H3,32,35,39);(H,6,7)/t24-;/m1./s1
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O
Molecular Formula: C31H36F3N7O5
Molecular Weight: 643.7 g/mol

Bibo 3304 trifluoroacetate

CAS No.: 191868-14-1

VCID: VC0004494

Molecular Formula: C31H36F3N7O5

Molecular Weight: 643.7 g/mol

* For research use only. Not for human or veterinary use.

Bibo 3304 trifluoroacetate - 191868-14-1

Description BIBO-3304 is an antagonist of the neuropeptide Y (NPY) receptor Y1 (Kis = 0.38 and 0.72 nM, respectively). It is selective for Y1 over Y2, Y4, and Y5 receptors (Kis = >1,000 nM for all). BIBO-3304 (30 µg/animal) inhibits NPY-induced increases in food intake in fasted rats when injected into the paraventricular nucleus (PVN) of the hypothalamus. It also inhibits the pressor response induced by NPY or bilateral common carotid artery occlusion in cats when administered at a dose of 100 µg/kg.
High affinity NPY Y1 receptor antagonist (IC50 values are 0.38 and 0.72 nM at human and rat receptors respectively) that displays > 2600-fold selectivity over Y2, Y4 and Y5 receptors. Inhibits NPY- and fasting-induced feeding in vivo following central administration. Also antagonizes anxiolytic-like effects of NPY.
CAS No. 191868-14-1
Product Name Bibo 3304 trifluoroacetate
Molecular Formula C31H36F3N7O5
Molecular Weight 643.7 g/mol
IUPAC Name (2R)-N-[[4-[(carbamoylamino)methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]pentanamide;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C29H35N7O3.C2HF3O2/c30-28(31)33-17-7-12-24(26(37)34-18-20-13-15-21(16-14-20)19-35-29(32)39)36-27(38)25(22-8-3-1-4-9-22)23-10-5-2-6-11-23;3-2(4,5)1(6)7/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,34,37)(H,36,38)(H4,30,31,33)(H3,32,35,39);(H,6,7)/t24-;/m1./s1
Standard InChIKey FBMCYYWIBYEOST-GJFSDDNBSA-N
Isomeric SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)CNC(=O)N.C(=O)(C(F)(F)F)O
Synonyms (R)-N-(4-(aminocarbonylaminomethyl)-phenyl)methyl-N(2)-(diphenylacetyl)-argininamide trifluoroacetate
BIBO 3304
BIBO 3457
BIBO-3304
BIBO-3457
BIBO3304
PubChem Compound 5311021
Last Modified Sep 13 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator